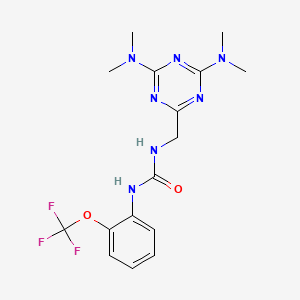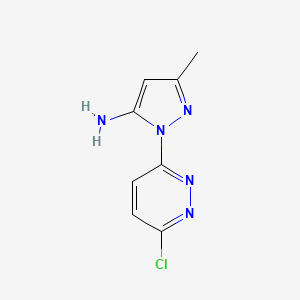![molecular formula C19H12O2 B2419462 2-Phenylcyclopenta[b]chromene-1-carbaldehyde CAS No. 60444-51-1](/img/structure/B2419462.png)
2-Phenylcyclopenta[b]chromene-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylcyclopenta[b]chromene-1-carbaldehyde is a chemical compound with the molecular formula C19H12O2 . It belongs to the class of heterocyclic compounds known as 2H/4H-chromenes, which are known for their versatile biological profiles, simple structure, and mild adverse effects .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzene ring fused to an oxygen-containing pyran ring . The chromene nucleus is a vital constituent of various naturally occurring and synthetic molecules with a broad range of bioactivities .Physical And Chemical Properties Analysis
The molecular formula of this compound is C19H12O2, and it has an average mass of 272.297 Da and a mono-isotopic mass of 272.083740 Da .Scientific Research Applications
Carbonyl Group Characterization
The study by Zaitsev, Churkina, and Porshnev (1980) focuses on the characteristics of carbonyl groups in 2-phenylcyclopenta[b]chromene derivatives, exploring their absorption bands and structural implications. The research highlights the use of AC=O values and VC=O frequencies as criteria for determining the positions of aldehyde and ketone groups in such compounds, confirmed by 13C NMR spectroscopy. This work lays the groundwork for understanding the electronic and structural aspects of 2-phenylcyclopenta[b]chromene derivatives, which is crucial for their application in synthetic chemistry and material science (Zaitsev, Churkina, & Porshnev, 1980).
Antimicrobial Activity
Harshad G. Kathrotiya and Manish P. Patel (2012) synthesized a series of indole-based chromene derivatives via a cyclocondensation reaction, including 2-phenylcyclopenta[b]chromene-1-carbaldehyde derivatives, under microwave irradiation. These compounds were tested for antimicrobial activity against a panel of bacteria and fungi, with some showing potency comparable or superior to standard drugs. This study demonstrates the potential of 2-phenylcyclopenta[b]chromene derivatives in developing new antimicrobial agents (Kathrotiya & Patel, 2012).
Synthetic Applications
The work by Xiangfeng Lai and Chao Che (2020) introduces a novel synthetic route to chromeno[4,3-b]pyrrol-4(1H)-ones through a multicomponent reaction involving this compound derivatives. This method showcases the compound's versatility in forming biologically relevant structures through efficient synthetic strategies, enabling the exploration of their potential in drug development and material science (Lai & Che, 2020).
Synthesis of Flavene Derivatives
Research by Lee et al. (2008) focuses on the synthesis of 3-substituted flavene derivatives, leveraging the 2-phenyl-2H-chromene core. The study presents asymmetric synthetic methods to access these heterocycles, highlighting the biological significance of the flavene scaffold found in natural flavonoids. This research underlines the importance of this compound derivatives in synthesizing complex organic molecules with potential therapeutic applications (Lee et al., 2008).
Future Directions
The future directions for research on 2-Phenylcyclopenta[b]chromene-1-carbaldehyde and related compounds could involve further exploration of their synthesis methods, biological activities, and potential applications in medicinal chemistry. The development of potent leads of 2H/4H-chromene analogs for their promising biological activities could be a promising area of future research .
Mechanism of Action
Target of Action
2-Phenylcyclopenta[b]chromene-1-carbaldehyde, a derivative of 2H-chromenes, is an important structural unit in many drugs and bioactive natural products . These compounds have shown promising activity in anti-inflammatory and antifungal research .
Mode of Action
The integral intensities of the absorption bands of the carbonyl groups (a c=o) of 2-phenylcyclopenta[b]chromene derivatives have been determined . The A C=O values and the V C=O frequencies are proposed as criteria for the determination of the positions of the aldehyde and ketone groups in cyclopenta[b]chromenes .
Biochemical Pathways
2h-chromenes, the parent compound, are known to be constituents of a variety of naturally occurring polyphenols, alkaloids, coumarins, flavonoids, tocopherols, anthocyanins, rotenoids, stilbenoids, flavanoids, and chromene glycosides . These compounds are involved in a wide range of biochemical pathways.
Result of Action
A partially oxidized form of chromanone a, a similar compound, has been found to significantly inhibit the yeast’s virulence factors, including the adherence to buccal epithelial cells and the secretion of phospholipases .
Action Environment
It is known that the properties of the substituents at various positions on the chromene structure can affect the reaction efficiency .
Properties
IUPAC Name |
2-phenylcyclopenta[b]chromene-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O2/c20-12-17-15(13-6-2-1-3-7-13)11-19-16(17)10-14-8-4-5-9-18(14)21-19/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASILSMUZNACBBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC4=CC=CC=C4OC3=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[4-chloro-2-(pyrrolidine-1-carbonyl)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2419380.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2419385.png)
![Tert-butyl 3-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B2419386.png)

![2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2419388.png)

![2-[[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2419391.png)



![4-[3-(2-Chloro-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B2419398.png)
![(3Z)-3-{[(2-chlorobenzyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2419399.png)
![N-[4-(3,4-Dimethyl-5-oxopiperazine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2419402.png)
